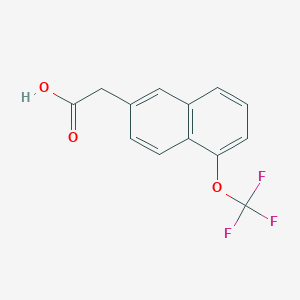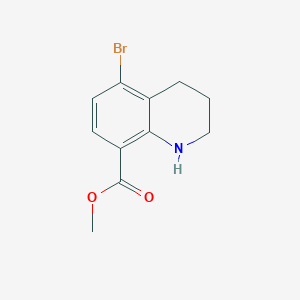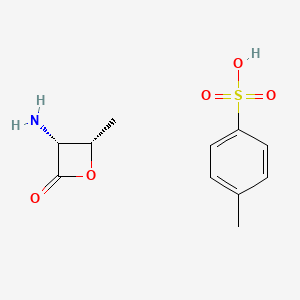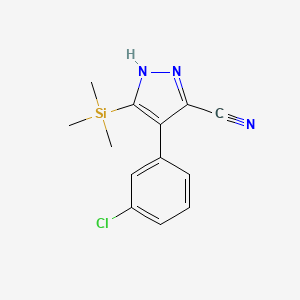
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzyl group at the second position, a chlorine atom at the sixth position, and a dihydroisoquinolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form a tetrahydroisoquinoline intermediate. This intermediate can then be chlorinated and oxidized to yield the desired compound.
-
Pictet-Spengler Reaction
Reactants: Aromatic aldehyde, amine
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Intermediate: Tetrahydroisoquinoline
-
Chlorination
Reactants: Tetrahydroisoquinoline intermediate, chlorine source (e.g., thionyl chloride)
Conditions: Room temperature or slightly elevated temperatures
-
Oxidation
Reactants: Chlorinated intermediate, oxidizing agent (e.g., potassium permanganate)
Conditions: Basic medium, typically using sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Basic or acidic medium
Products: Oxidized derivatives, such as quinolinones
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Products: Reduced derivatives, such as tetrahydroisoquinolines
-
Substitution
Reagents: Nucleophiles (e.g., amines, thiols)
Products: Substituted isoquinolines
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Conditions: Basic or acidic medium, room temperature or slightly elevated temperatures
科学研究应用
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one has several scientific research applications, including:
-
Chemistry
- Used as a building block for the synthesis of more complex isoquinoline derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
-
Biology
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
- Used in the development of bioactive molecules and pharmaceuticals.
-
Medicine
- Explored for its potential therapeutic applications, including as a lead compound for drug development.
- Studied for its interactions with biological targets and pathways.
-
Industry
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
- Applied in the development of new materials and chemical products.
作用机制
The mechanism of action of 2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Enzymes
- Inhibiting or activating specific enzymes involved in metabolic pathways.
- Modulating enzyme activity to achieve desired biological effects.
-
Interacting with Receptors
- Binding to cellular receptors and influencing signal transduction pathways.
- Altering receptor activity to produce therapeutic effects.
-
Modulating Gene Expression
- Affecting the expression of genes involved in various biological processes.
- Regulating gene expression to achieve specific outcomes.
相似化合物的比较
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one can be compared with other similar compounds, such as:
-
2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one
- Lacks the chlorine atom at the sixth position.
- May exhibit different chemical and biological properties.
-
6-Chloro-2,3-dihydroisoquinolin-4(1H)-one
- Lacks the benzyl group at the second position.
- May have distinct reactivity and applications.
-
2-Benzyl-6-chloroisoquinoline
- Lacks the dihydroisoquinolinone core.
- May possess unique chemical and biological characteristics.
属性
CAS 编号 |
89097-79-0 |
|---|---|
分子式 |
C16H14ClNO |
分子量 |
271.74 g/mol |
IUPAC 名称 |
2-benzyl-6-chloro-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C16H14ClNO/c17-14-7-6-13-10-18(11-16(19)15(13)8-14)9-12-4-2-1-3-5-12/h1-8H,9-11H2 |
InChI 键 |
ROWPRXGFODHMBU-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)CN1CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


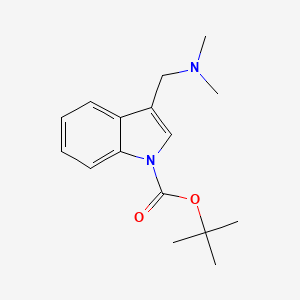
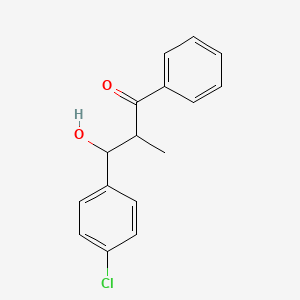
![Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B11848484.png)

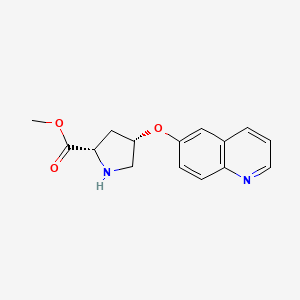

![3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848504.png)
